molecular formula C21H18FN3O2S B2452219 4-fluoro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021255-68-4

4-fluoro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2452219
CAS RN: 1021255-68-4
M. Wt: 395.45
InChI Key: DWTZXDBGHVEHOF-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide, also known as FITB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.

Scientific Research Applications

PET Imaging of Brain Receptors

4-fluoro-N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide and its derivatives are primarily investigated for their potential as radioligands in Positron Emission Tomography (PET) imaging. Studies have focused on its utility for imaging human brain metabotropic subtype 1 receptors (mGluR1). These receptors are relevant in the context of neuropsychiatric disorders and drug development. For instance, one derivative, [(18)F]FIMX, showed promise due to its favorable properties for PET radioligand development, including high brain radioactivity uptake and specificity to mGluR1 receptors in animal models (Xu et al., 2013). Another study developed [(11)C]FIMX, a variant with a shorter half-life, allowing for repeated PET studies within the same day, further highlighting its potential in imaging mGluR1 in the brain (Hong et al., 2015).

Anticancer Activity

Several derivatives of this compound have been synthesized and assessed for their anticancer properties. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, with some derivatives showing higher potency than reference drugs. For instance, a series of substituted benzamides were evaluated against breast, lung, colon, and ovarian cancer cell lines, displaying significant anticancer activities in comparison to etoposide, a standard reference drug (Ravinaik et al., 2021). Another study explored novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives, which demonstrated potent cytotoxic action against cervical and breast cancer cell lines, comparable with the standard drug doxorubicin (Vallri et al., 2020).

Antimicrobial Activity

Compounds derived from this compound have also been synthesized and evaluated for antimicrobial properties. Studies have shown these derivatives to be active against a range of microbial strains, including bacteria and fungi. For instance, certain synthesized compounds displayed promising antimicrobial activities, substantiated by their structural characteristics and the presence of fluorine atoms, which seem to play a crucial role in enhancing this activity (Desai et al., 2013).

properties

IUPAC Name

N-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c22-16-7-5-15(6-8-16)20(27)24-21-23-17(13-28-21)9-10-19(26)25-12-11-14-3-1-2-4-18(14)25/h1-8,13H,9-12H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTZXDBGHVEHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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